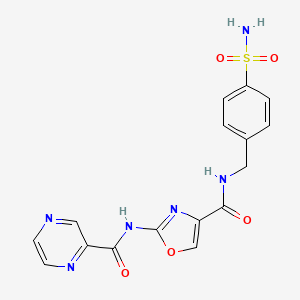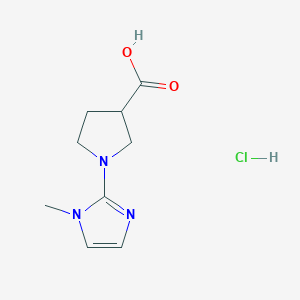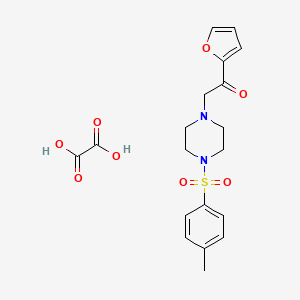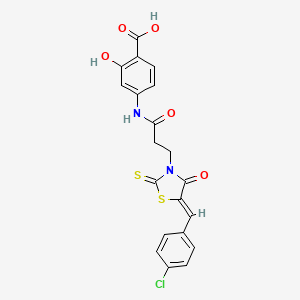
2-(pyrazine-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(pyrazine-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide, also known as PZA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It is a synthetic molecule that has shown promising results in various scientific research studies, particularly in the area of cancer research. In
Scientific Research Applications
Synthesis and Antibacterial Evaluation
Compounds structurally related to "2-(pyrazine-2-carboxamido)-N-(4-sulfamoylbenzyl)oxazole-4-carboxamide" have been synthesized and evaluated for their antibacterial properties. For example, the synthesis of novel heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial agent development shows the potential utility of such compounds in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013). These efforts underscore the significance of structural analogs in the discovery of new antimicrobial agents.
Antimycobacterial and Antibacterial Activity
Substituted N-Benzylpyrazine-2-carboxamides, compounds with a core structure somewhat analogous to the query compound, have been synthesized and assessed for their antimycobacterial and antibacterial activities. The synthesis of these amides and their in vitro evaluation against various mycobacterial strains highlight their potential as templates for developing new antimycobacterial agents. For instance, some derivatives exhibited significant activity against Mycobacterium tuberculosis, underscoring the therapeutic potential of such compounds in tuberculosis treatment (Servusová et al., 2017).
Antiviral Applications
The synthesis of benzamide-based 5-aminopyrazoles and their derivatives has been explored for antiviral applications, particularly against avian influenza viruses. The development of these compounds and their significant in vitro antiviral activity against the H5N1 subtype suggest the potential of structurally similar molecules in antiviral therapy (Hebishy, Salama, & Elgemeie, 2020).
properties
IUPAC Name |
2-(pyrazine-2-carbonylamino)-N-[(4-sulfamoylphenyl)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O5S/c17-28(25,26)11-3-1-10(2-4-11)7-20-14(23)13-9-27-16(21-13)22-15(24)12-8-18-5-6-19-12/h1-6,8-9H,7H2,(H,20,23)(H2,17,25,26)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSYUMDQUASPOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2651976.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2651985.png)


![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]ethenesulfonamide](/img/structure/B2651989.png)

![(E)-methyl 3-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2651994.png)
![4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2651995.png)

